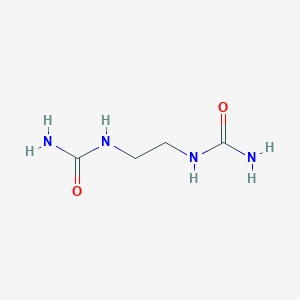![molecular formula C15H20O2 B156103 (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol CAS No. 1618-84-4](/img/structure/B156103.png)
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Dihydrolindenenol: is a chemical compound with the molecular formula C₁₅H₂₄O. It is a naturally occurring sesquiterpene alcohol found in various plant species. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a farnesyl alcohol derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the extraction of natural sources followed by purification. The extraction process involves the use of organic solvents to isolate the compound from plant materials. The crude extract is then subjected to chromatographic techniques to obtain pure this compound.
化学反应分析
Types of Reactions: Beta-Dihydrolindenenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Beta-Dihydrolindenenol can participate in substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of beta-Dihydrolindenone.
Reduction: Formation of dihydro-(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Substitution: Formation of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol esters or ethers.
科学研究应用
Beta-Dihydrolindenenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Beta-Dihydrolindenenol is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
作用机制
The mechanism of action of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways are still under investigation, but it is believed that this compound affects multiple signaling pathways to exert its effects.
相似化合物的比较
Alpha-Dihydrolindenenol: Similar structure but differs in the position of the hydroxyl group.
Gamma-Dihydrolindenenol: Another isomer with a different arrangement of the cyclopropane ring.
Beta-Dihydrolindenone: The oxidized form of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Uniqueness: Beta-Dihydrolindenenol is unique due to its specific cyclopropane-indene structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1618-84-4 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
InChI 键 |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
手性 SMILES |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
规范 SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)







